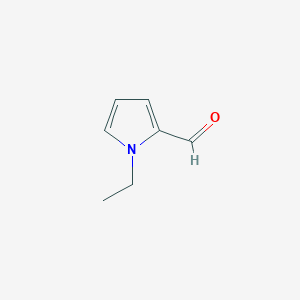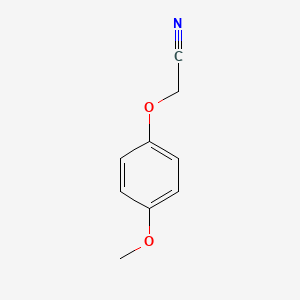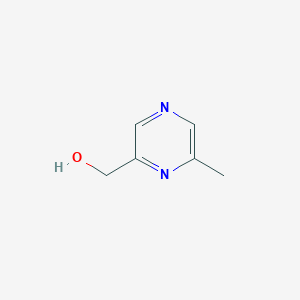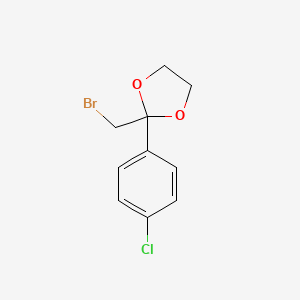
2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane
描述
The compound "2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane" is not directly mentioned in the provided papers. However, related compounds with similar structural motifs, such as 1,3-dioxolane derivatives with halogenated substituents, are discussed. These compounds are of interest due to their potential applications in organic synthesis, including the synthesis of polymers and as intermediates in the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane involves radical and cationic polymerization methods . Another example is the synthesis of 3-chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4'-chlorophenyl ether, which is prepared by bromination and ketal reaction of 2-chloro-4-(4-chlorophenoxy)-acetophenone . These methods highlight the versatility of 1,3-dioxolane derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives is often investigated using spectroscopic methods such as NMR and X-ray structural analysis. For example, the structure of 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane was elucidated using these techniques, revealing a chair conformation with equatorial orientation of the aromatic substituent . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives is influenced by the presence of functional groups such as bromomethyl and chlorophenyl moieties. These groups can participate in various chemical reactions, including polymerization , bromination , and the formation of heterocyclic systems . The specific reactivity patterns of these compounds are essential for their use in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives, such as solubility, melting points, and reactivity, are determined by their molecular structure. For instance, the presence of bromomethyl groups can lead to high reactivity in substitution reactions, while the chlorophenyl group can influence the compound's polarity and interaction with solvents . The intrinsic viscosity of copolymers derived from 1,3-dioxolane indicates their behavior in solution and potential for material applications .
科学研究应用
Synthesis of Fungicide Intermediates
2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is significant in the synthesis of fungicide intermediates. An important application is in the synthesis of difenoconazole, a widely used fungicide. The process of creating an intermediate involves bromination and ketal reaction, yielding high purity and yield under convenient conditions with affordable reagents (Xie Wei-sheng, 2007).
Separation and Determination in Supercritical Fluid Chromatography
This compound plays a role in the separation and determination of diastereoisomers, essential in analytical chemistry. Supercritical fluid chromatography has been used for this purpose, providing rapid and accurate results (L. Toribio et al., 2000).
Synthesis of Other Chemical Compounds
It is also utilized in the synthesis of various chemical compounds. For example, its derivatives have been used in the improved synthesis of 1-bromo-3-buten-2-one, showcasing its versatility in organic synthesis (R. Carlson et al., 2011).
Application in Lithiation and Synthesis of Acetophenone Derivatives
The compound finds application in the lithiation of certain molecules, aiding in the synthesis of ortho-functionalized acetophenone derivatives. This process highlights its utility in more complex chemical synthesis scenarios (G. Lukács et al., 2003).
Polymerization Research
In polymer science, derivatives of 2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane have been synthesized and studied for their polymerization behavior. This research is vital for developing new materials with specific properties (S. Morariu and B. Simionescu, 1994).
安全和危害
属性
IUPAC Name |
2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXPROBTEJTMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307867 | |
| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
CAS RN |
3418-24-4 | |
| Record name | NSC195977 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



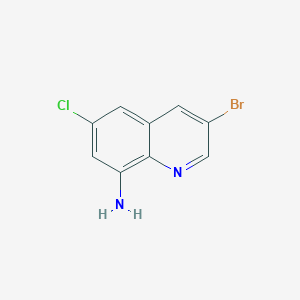
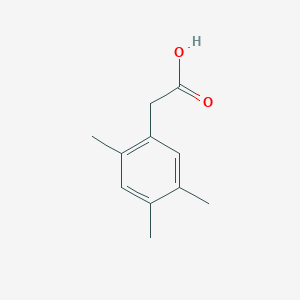
![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)
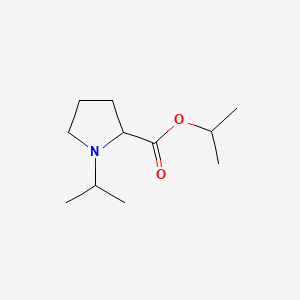
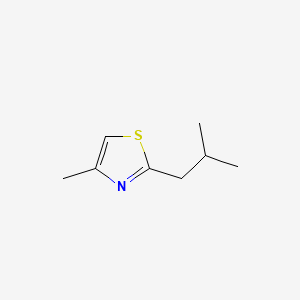
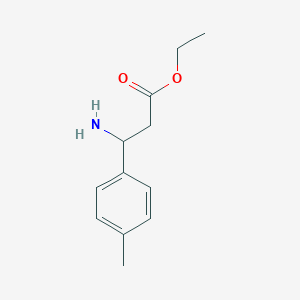
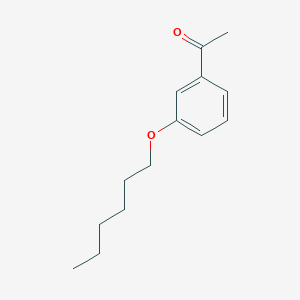
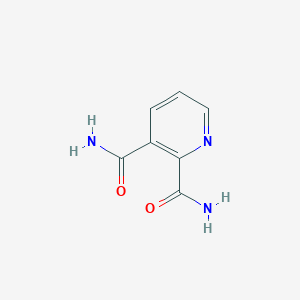
![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

